N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and an ethylsulfonyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or benzothiazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: These compounds have similar structures but differ in the position and type of substituents on the benzamide ring.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: This compound features a methoxy group instead of an ethylsulfonyl group, leading to different chemical and physical properties.
N-(thiazol-2-yl)piperidine-2,6-dione: These compounds have a thiazole ring and a piperidine-dione structure, which confer unique properties and applications.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICSVOYXEPKAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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